![molecular formula C9H6Cl6O4S B13841057 (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is a complex organochlorine compound. It is a major metabolite of endosulfan, a broad-spectrum organochlorine insecticide used in agriculture to control pests on crops. This compound is known for its stability and persistence in the environment, making it a subject of interest in environmental chemistry and toxicology.
Vorbereitungsmethoden
The synthesis of (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide involves several steps. The industrial production typically starts with the chlorination of hexachlorocyclopentadiene, followed by a series of reactions involving sulfur and oxygen-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents like chloroform, DMSO, and methanol.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide has several scientific research applications:
Environmental Chemistry: Used as a standard for detecting and studying environmental pollutants.
Toxicology: Studied for its toxic effects on various organisms and its persistence in the environment.
Analytical Chemistry: Used in the development of analytical methods for detecting organochlorine compounds in environmental samples.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with cellular components, leading to disruption of cellular processes. It primarily targets the nervous system of insects, causing hyperexcitation and eventual death. The molecular pathways involved include the inhibition of GABA receptors and interference with ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organochlorine insecticides like DDT and lindane. Compared to these, (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is unique due to its specific structure and the presence of sulfur and oxygen atoms in its tricyclic framework. This structural uniqueness contributes to its distinct chemical properties and environmental behavior.
Eigenschaften
Molekularformel |
C9H6Cl6O4S |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide |
InChI |
InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7?,8? |
InChI-Schlüssel |
AAPVQEMYVNZIOO-NYQGKTAPSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
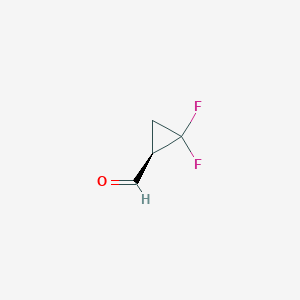
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
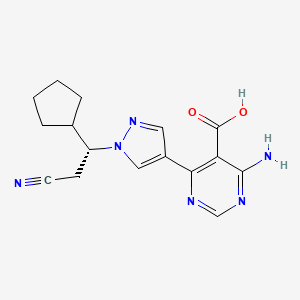
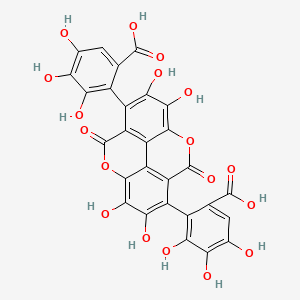
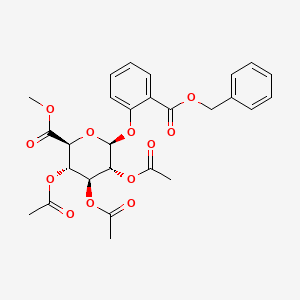

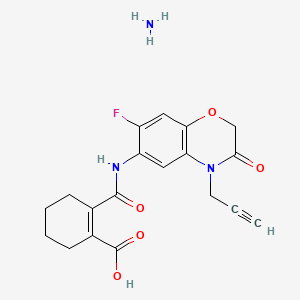
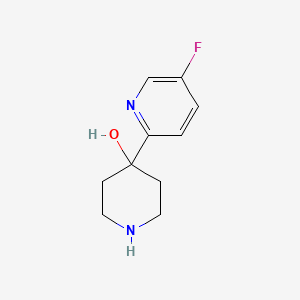
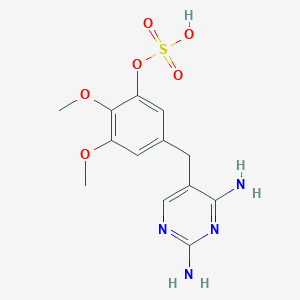
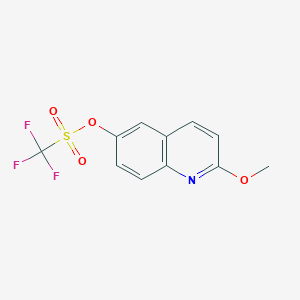
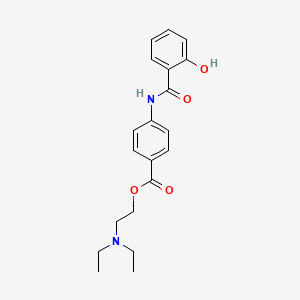
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
